![molecular formula C14H14N4O2S B2656983 5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396850-15-9](/img/structure/B2656983.png)
5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
This compound is a type of isoxazole-carboxamide derivative . Isoxazole derivatives have been studied for their potential as anticancer agents . In particular, this compound has been synthesized and evaluated for its anticancer properties .
Synthesis Analysis
The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (compound 1) was dissolved in dichloromethane (DCM), followed by the addition of di methylamino-pyridine (DMAP) and N’-ethyl carbodiimide hydrochloride (EDC). The mixture was then stirred under argon inert gas .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . This compound, with its unique structure, could potentially be used in the field of drug discovery .
Synthetic Routes
The compound could be used in the development of new eco-friendly synthetic strategies . This is particularly important given the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .
Immune Function Regulation
Isoxazole derivatives have been reported to have immunoregulatory properties . They can act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Anti-Inflammatory Applications
Some isoxazole derivatives have shown anti-inflammatory activities . This suggests that “5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide” could potentially be used in the treatment of inflammatory conditions .
Immune Suppression
Isoxazole derivatives can also act as immune suppressors . This could be particularly useful in conditions where the immune system is overactive, such as autoimmune diseases .
Immune Stimulation
Interestingly, some isoxazole derivatives have shown immune-stimulating properties . This could potentially be used in situations where the immune system needs to be boosted, such as in chemotherapy patients .
Future Directions
properties
IUPAC Name |
5-methyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-7-10(18-20-9)14(19)15-5-4-13-16-8-11(17-13)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXZSWBQYRZLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide |
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